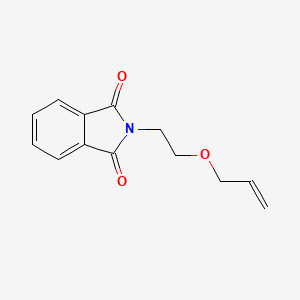

2-(2-Allyloxyethyl)isoindole-1,3-dione

Description

Properties

IUPAC Name |

2-(2-prop-2-enoxyethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-8-17-9-7-14-12(15)10-5-3-4-6-11(10)13(14)16/h2-6H,1,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJCNNCAXJPJCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Allyloxyethyl)isoindole-1,3-dione is a derivative of isoindole-1,3-dione, a compound known for its diverse biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 2-(2-Allyloxyethyl)isoindole-1,3-dione features an isoindole core with an allyloxyethyl substituent. This structural modification is significant as it influences the compound's interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that derivatives of isoindole-1,3-dione, including 2-(2-Allyloxyethyl)isoindole-1,3-dione, exhibit notable anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In particular, studies have demonstrated that certain derivatives possess a higher selectivity for COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam .

Table 1: COX Inhibition Activity of Isoindole Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | COX-2/COX-1 Ratio |

|---|---|---|---|

| 2-(2-Allyloxyethyl)isoindole-1,3-dione | 45 | 75 | 1.67 |

| Meloxicam | 50 | 70 | 1.40 |

2. Antioxidant Properties

The compound also demonstrates antioxidant activity by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This property is essential for mitigating oxidative stress-related diseases . The presence of specific functional groups in the molecule enhances its ability to interact with free radicals.

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindole derivatives. For instance, compounds similar to 2-(2-Allyloxyethyl)isoindole-1,3-dione have been evaluated for their cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) protocols revealed significant growth inhibition against human tumor cells, indicating that these compounds could serve as lead structures for new anticancer therapies .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| HOP-62 (Lung) | 15.72 | 50.68 |

| SF-539 (CNS) | 12.50 | 45.00 |

| MDA-MB-435 (Melanoma) | 22.00 | 60.00 |

| OVCAR-8 (Ovarian) | 27.71 | 70.00 |

The biological activity of 2-(2-Allyloxyethyl)isoindole-1,3-dione can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound inhibits key enzymes involved in inflammation and cancer progression, such as COX and acetylcholinesterase (AChE). This inhibition can lead to reduced inflammatory responses and altered tumor cell proliferation .

- Modulation of Signaling Pathways : Isoindole derivatives may interfere with signaling pathways associated with inflammation and cancer cell survival by affecting the expression of pro-inflammatory cytokines like TNF-alpha and IL-6 while enhancing anti-inflammatory markers such as IL-10 .

Case Studies

Several case studies illustrate the potential therapeutic applications of isoindole derivatives:

- Alzheimer's Disease : Compounds similar to 2-(2-Allyloxyethyl)isoindole-1,3-dione have shown promise as anti-Alzheimer agents by inhibiting AChE and modulating amyloid-beta aggregation .

- Cancer Treatment : A study evaluating the efficacy of various isoindole derivatives against a panel of cancer cell lines demonstrated that these compounds could significantly reduce cell viability in aggressive cancers such as non-small cell lung cancer and melanoma .

Scientific Research Applications

Overview

2-(2-Allyloxyethyl)isoindole-1,3-dione is a compound that has gained attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its applications, particularly in medicinal chemistry, drug design, and cosmetic formulations.

Neurodegenerative Diseases

Recent studies have indicated that derivatives of isoindoline-1,3-dione, including 2-(2-Allyloxyethyl)isoindole-1,3-dione, exhibit promising activities against acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are crucial in the context of neurodegenerative diseases such as Alzheimer's disease. In vitro tests have shown that these derivatives can inhibit enzyme activity with IC50 values ranging from 10 to 140 µM for acetylcholinesterase and 11 to 80 µM for butyrylcholinesterase .

Anti-inflammatory and Antibacterial Effects

Compounds derived from isoindoline-1,3-dione have demonstrated anti-inflammatory and antibacterial properties. These effects make them suitable candidates for developing new therapeutic agents aimed at treating infections and inflammatory conditions .

Drug Design and Development

The structural characteristics of 2-(2-Allyloxyethyl)isoindole-1,3-dione allow for modifications that can enhance its biological activity. Molecular docking studies have been employed to explore its interactions with various biological targets, leading to the design of novel drug candidates with improved efficacy .

Cosmetic Formulations

The compound's unique properties also make it valuable in cosmetic applications. Its ability to act as a film former and rheology modifier can enhance the texture and stability of cosmetic products. The incorporation of such compounds into formulations can improve skin feel and product performance .

Case Studies

| Study | Application | Findings |

|---|---|---|

| PMC11313788 | Neurodegenerative Diseases | Showed inhibition of AChE and BuChE; potential for Alzheimer’s therapy |

| MDPI Study | Anti-inflammatory | Demonstrated COX inhibition; potential for pain relief formulations |

| Cosmetic Formulation Research | Cosmetic Applications | Improved texture and stability in formulations |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2-Allyloxyethyl)isoindole-1,3-dione with structurally related isoindole-1,3-dione derivatives, emphasizing substituent effects on synthesis, properties, and applications.

Structural and Functional Analysis

Substituent Effects on Reactivity and Applications Allyloxyethyl Group: The allyl moiety in 2-(2-Allyloxyethyl)isoindole-1,3-dione offers sites for further chemical modifications (e.g., radical additions or polymer grafting), similar to PEGylated derivatives used in drug delivery . Arylaminomethyl Derivatives: Compounds like 2-[(4-chlorophenylamino)methyl]-isoindole-1,3-dione exhibit high synthetic yields (up to 93.42%) and are characterized by robust intermolecular interactions (e.g., hydrogen bonding), which may influence crystallinity . Biological Activity: The tetrahydrofuran-dione derivative demonstrates anticonvulsant activity, highlighting the role of electron-withdrawing groups in enhancing bioactivity . In contrast, the dihydrooxazole-methyl derivative is studied for corrosion inhibition, suggesting that bulky substituents may improve surface adsorption .

Synthetic Methodologies Hydroxymethyl phthalimide intermediates are commonly used to introduce alkyl or aryl groups via nucleophilic substitution or condensation, as seen in arylaminomethyl derivatives . PEG-like chains are incorporated to improve hydrophilicity, a strategy applicable to the allyloxyethyl variant for pharmaceutical applications .

Physicochemical Properties

- Hydroxyalkyl derivatives (e.g., 2-(4-hydroxybutyl)-isoindoline-1,3-dione) are polar, enhancing solubility in aqueous systems, whereas aryl-substituted analogs exhibit greater lipophilicity .

- The allyloxyethyl group likely balances hydrophilicity and reactivity, making it suitable for prodrug design or polymer conjugates.

Preparation Methods

Starting Materials and Reaction Scheme

The synthesis typically starts from phthalimide or N-substituted phthalimides. For the introduction of the 2-allyloxyethyl group, a nucleophilic substitution reaction is employed using 2-allyloxyethyl halides or tosylates as alkylating agents.

- Step 1: Preparation of N-(2-allyloxyethyl)phthalimide by reacting phthalimide with 2-allyloxyethyl bromide or chloride in the presence of a base such as potassium carbonate or potassium ethoxylate.

- Step 2: Purification of the product by crystallization or column chromatography.

This method is supported by the synthesis of similar N-substituted isoindoline-1,3-dione derivatives, where alkylation of phthalimide with haloalkyl compounds under basic conditions yields the corresponding N-substituted products with good to excellent yields (49.79% to 86.54%).

Reaction Conditions and Optimization

- Solvent: Acetonitrile is preferred due to its ability to dissolve both reactants and facilitate the reaction.

- Base: Micronized potassium carbonate is effective in deprotonating the phthalimide nitrogen and scavenging the halide ion.

- Temperature: Mild heating (reflux or 60-80°C) accelerates the reaction.

- Time: Reaction times vary from several hours up to 10 hours to ensure completion.

The use of micronized potassium carbonate notably increases the reaction efficiency and reduces reaction time compared to other bases.

Alternative Preparation via Palladium-Catalyzed Aminocarbonylation

An advanced method for preparing 2-substituted isoindole-1,3-diones involves palladium-catalyzed aminocarbonylation of ortho-halobenzoates:

- Procedure: Methyl 2-iodobenzoate reacts with an amine (e.g., allyloxyethylamine) in the presence of Pd(OAc)2 catalyst, phosphine ligands, and a base (Cs2CO3) under carbon monoxide atmosphere at 95°C.

- Outcome: This one-step synthesis yields 2-substituted isoindole-1,3-diones in good yields (up to 76%).

This method tolerates various functional groups and provides a straightforward route to the target compound, potentially including 2-(2-allyloxyethyl)isoindole-1,3-dione if the appropriate amine is used.

Stepwise Functional Group Transformations

In some protocols, the allyloxyethyl group is introduced via a multi-step process:

- Step 1: Synthesis of 2-(2-hydroxyethyl)isoindole-1,3-dione by reaction of tetrahydroisobenzofuran-1,3-dione with ethanolamine.

- Step 2: Conversion of the hydroxyethyl group to a better leaving group (e.g., mesylate) using methanesulfonyl chloride and triethylamine.

- Step 3: Nucleophilic substitution of the mesylate with allyl alcohol or allyl alkoxide to yield 2-(2-allyloxyethyl)isoindole-1,3-dione.

This approach allows for precise control over the functional groups and can be adapted for various substitutions.

Data Table: Summary of Preparation Methods

Research Findings and Analysis

- The alkylation method using haloalkyl derivatives is widely used due to its simplicity and good yields. The choice of base and solvent critically affects the reaction efficiency.

- Palladium-catalyzed aminocarbonylation offers a modern, catalytic route that can be more selective and environmentally friendly by avoiding stoichiometric reagents.

- Functional group transformations provide synthetic flexibility but may require more steps and purification.

- Characterization of the synthesized compounds typically involves NMR (1H and 13C), FT-IR, mass spectrometry, and melting point analysis to confirm structure and purity.

Q & A

Q. Key Reaction Parameters :

| Precursor | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| 4-Chloroaniline | CHCl3 | RT | 93.42 |

| 2-Nitroaniline | Methanol | Reflux | 64.04 |

Advanced Note : Palladium-catalyzed aminocarbonylation of o-halobenzoates offers a one-step route to isoindole-1,3-diones, tolerating functional groups like nitro and methoxy .

Which characterization techniques are essential for confirming the structure of isoindole-1,3-dione derivatives?

Q. Basic

- Spectroscopy :

- IR : Confirms carbonyl (C=O) stretching vibrations at ~1700–1750 cm<sup>-1</sup> .

- UV : Detects π→π* transitions in the aromatic isoindole core (λmax ~250–300 nm) .

- Elemental Analysis : Validates molecular formula (e.g., C15H11ClN2O2 for 5d) with <0.5% deviation .

Q. Advanced :

- X-ray Crystallography : Resolves bond lengths and angles (e.g., N–C=O bond at 1.21 Å in 5d) .

- High-Resolution Mass Spectrometry (HRMS) : Addresses discrepancies in elemental analysis (e.g., ±0.3% C/H/N deviations) .

How do reaction conditions such as solvent choice and temperature influence the synthesis yield of isoindole-1,3-dione compounds?

Q. Basic

- Solvent Polarity : Polar aprotic solvents (e.g., CHCl3) enhance nucleophilic substitution in amine-phthalimide condensations, yielding >90% products. Methanol, though polar protic, reduces yields due to competitive solvolysis (e.g., 64% for 5h) .

- Temperature : Reflux (e.g., 60–80°C) accelerates reactions but may degrade heat-sensitive substituents. Microwave irradiation reduces time (3–5 h → 30 min) .

Q. Advanced :

- Catalytic Systems : Pd(PPh3)4 enables carbonylative cyclization of o-halobenzoates at 100°C, achieving 75–85% yields .

What strategies can be employed to optimize substituent effects on the reactivity and physical properties of 2-(2-Allyloxyethyl)isoindole-1,3-dione?

Q. Advanced

Q. Computational Tools :

- LogP/PSA Prediction : Software like Molinspiration calculates logP (1.73) and PSA (54.45 Ų) to guide bioavailability .

How can computational methods be integrated into the design and analysis of isoindole-1,3-dione derivatives for targeted biological activity?

Q. Advanced

- Molecular Docking : Screens derivatives against targets (e.g., acetylcholinesterase for anti-Alzheimer activity) .

- QSAR Models : Correlates substituent electronegativity (e.g., –CF3) with antimicrobial potency (IC50 values) .

Case Study : Trifluoromethyl derivatives show enhanced lipophilicity (logP = 1.73) and stability, making them viable drug candidates .

What advanced spectroscopic or crystallographic methods are critical for resolving structural ambiguities in complex isoindole-1,3-dione derivatives?

Q. Advanced

- Solid-State NMR : Differentiates polymorphs (e.g., keto-enol tautomerism) .

- Single-Crystal XRD : Confirms stereochemistry in chiral derivatives (e.g., 2-(2-oxocyclohexyl)isoindole-1,3-dione) .

Example : X-ray analysis of 2-{2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl}isoindole-1,3-dione validated bond angles (109.5° for sp<sup>3</sup> carbons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.